Product packaging for N-(3-amino-4-fluorophenyl)acetamide(Cat. No.:CAS No. 113596-04-6)

N-(3-amino-4-fluorophenyl)acetamide

Cat. No.: B040704
CAS No.: 113596-04-6
M. Wt: 168.17 g/mol
InChI Key: RSZIKGBUIWSQSA-UHFFFAOYSA-N
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Description

N-(3-Amino-4-fluorophenyl)acetamide is a strategically valuable fluorinated aniline derivative and key synthetic intermediate in advanced organic and medicinal chemistry research. This compound integrates two critical functional handles—a primary aromatic amine and an acetamide group—with a fluorine atom at the 4-position of the phenyl ring. The presence of the electron-withdrawing fluorine atom significantly influences the electronic properties and reactivity of the aromatic system, making it a privileged scaffold for the synthesis of complex heterocycles and functionalized molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN2O B040704 N-(3-amino-4-fluorophenyl)acetamide CAS No. 113596-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZIKGBUIWSQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323086
Record name N-(3-amino-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113596-04-6
Record name N-(3-amino-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Anilide and Fluoro Substituted Phenyl Amine Chemistry

N-(3-amino-4-fluorophenyl)acetamide belongs to two significant classes of organic compounds: anilides and fluoro-substituted phenyl amines. Understanding the general characteristics of these families is crucial to appreciating the chemical properties and research utility of the title compound.

Anilides, or N-phenylamides, are derivatives of aniline (B41778) where an acyl group has replaced one of the hydrogen atoms on the amino group. The reaction of phenylamine (aniline) with acyl chlorides or acid anhydrides readily forms these stable amide linkages. This acetamide (B32628) group (-NHCOCH₃) is a common feature in many pharmaceuticals. It can participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets like enzymes and receptors.

The synthesis of this compound typically involves the acetylation of the corresponding diamine, 3-amino-4-fluoroaniline. A related compound, N-(3-Chloro-4-fluorophenyl)acetamide, is synthesized by refluxing 3-chloro-4-fluoroaniline (B193440) in acetic acid, a method indicative of the straightforward synthesis of such anilides. nih.gov

Table 1: Physicochemical Properties of Related Acetanilide Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
This compound C₈H₉FN₂O 168.17 Amino, Fluoro, Acetamide
N-(3-Chloro-4-fluorophenyl)acetamide C₈H₇ClFNO 188.60 Chloro, Fluoro, Acetamide nih.gov
3'-Aminoacetanilide C₈H₁₀N₂O 150.18 Amino, Acetamide wikipedia.org

Significance of the 3 Amino 4 Fluorophenyl Moiety in Bioactive Scaffolds

The specific arrangement of substituents in the 3-amino-4-fluorophenyl moiety is of considerable interest in the development of biologically active molecules. This structural motif serves as a crucial "scaffold" or "building block" upon which larger, more complex therapeutic agents are constructed. The primary amino group provides a reactive handle for further chemical modifications, allowing for the attachment of other molecular fragments through amide bond formation or other coupling reactions.

The presence and relative positions of the amino and fluoro groups are key to its utility. The 4-fluoro substituent can modulate the basicity of the 3-amino group and influence how the molecule orients itself within a protein's binding pocket.

A significant example of its application is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are advanced therapeutic molecules designed to selectively degrade specific proteins within a cell. Research has described the synthesis of a selective degrader for histone deacetylase-3 (HDAC3), a key enzyme in gene regulation, which incorporates a 2-amino-4-fluorophenyl group as part of the HDAC-binding component. mdpi.com This highlights the compatibility of this moiety with sophisticated drug design strategies aimed at creating highly selective therapies. mdpi.com

Overview of Research Trajectories for N 3 Amino 4 Fluorophenyl Acetamide and Its Derivatives

Anticancer and Cytotoxic Potentials of Analogs

Derivatives based on the acetamide chemical structure have been a significant focus of anticancer drug discovery, leading to the identification of compounds with potent activity against various cancer types. Research has explored their efficacy both in laboratory cell cultures and in animal models.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A significant body of research has demonstrated the effectiveness of this compound analogs in inhibiting the growth of various cancer cell lines. Phenylacetamide derivatives have shown notable cytotoxic effects, particularly against prostate and breast cancer cell lines. nih.govnih.gov For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated, with compounds featuring a nitro moiety showing greater cytotoxicity than those with a methoxy (B1213986) moiety. nih.gov Specifically, compound 2b was identified as highly active against the PC3 prostate carcinoma cell line, and compound 2c was most active against the MCF-7 breast cancer cell line. nih.gov

The versatility of the acetamide scaffold is further highlighted by the development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives. These compounds have displayed high potency against both sensitive and drug-resistant cancer cell lines, including models for melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). nih.gov Similarly, research into 1,2,4-triazole (B32235) derivatives has yielded compounds with significant antitumoral activity against human colon cancer (HT29) cell lines, with some analogs exhibiting IC₅₀ values in the low micromolar range. cumhuriyet.edu.tr

Other modifications, such as the creation of quinazoline derivatives that act as Aurora Kinase B (AURKB) inhibitors, have also proven fruitful. nih.gov One such derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, has shown efficacy in various human cancer-derived cells. nih.gov Further studies on different structural variants, including 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, identified compounds with potent cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov

In Vitro Cytotoxicity of this compound Analogs

Derivative ClassSpecific Compound ExampleCancer Cell LineReported Activity (IC₅₀)Source
2-(4-Fluorophenyl)-N-phenylacetamideCompound 2bPC3 (Prostate Carcinoma)52 µM nih.gov
2-(4-Fluorophenyl)-N-phenylacetamideCompound 2cMCF-7 (Breast Cancer)100 µM nih.gov
N-(4-(3-aminophenyl)thiazol-2-yl)acetamideLead Compound 6bMelanoma, Pancreatic Cancer, CMLHigh Potency nih.gov
1,2,4-Triazole Mannich BaseCompound M2HT29 (Colon Cancer)2.18 µM cumhuriyet.edu.tr
3-[(4-methoxyphenyl)amino]propanehydrazide1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)Most Active in Series nih.gov
Quinazoline DerivativeCompound 4bHuman Cancer-Derived CellsEffective nih.gov

In Vivo Antitumor Efficacy in Preclinical Models

The promising in vitro results of several acetamide derivatives have been successfully translated into in vivo preclinical models. A lead compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, known as 6b, demonstrated a significant reduction in tumor growth in a mouse xenograft model of A375 melanoma. nih.gov This finding underscores the potential of this class of compounds to be effective in a more complex biological system.

Similarly, a novel quinazoline derivative, compound 4b, which functions as an Aurora Kinase B inhibitor, was found to be orally active at low doses in a mouse xenograft model. nih.gov The antitumor effect correlated with the drug's concentration in the plasma, indicating good bioavailability and systemic exposure. nih.gov In another study, the in vivo anticancer effects of certain 1,2,4-triazole derivatives were investigated in rats with induced colon cancer, further supporting the potential of these compounds in living organisms. cumhuriyet.edu.tr The historical context for this line of research includes the demonstrated in vivo anti-tumor activity of Phenylacetate (PA) in a phase I clinical trial, which has spurred the development of more potent analogs. nih.gov

Antimicrobial Activities of Related Compounds

Beyond cancer, derivatives of this compound have been explored for their ability to combat microbial infections, showing promise against a range of bacteria, fungi, and mycobacteria.

Antibacterial Efficacy Against Bacterial Strains

Acetamide derivatives have exhibited significant potential as antimicrobial agents. The inclusion of a chloro atom in the acetamide structure appears to enhance this activity. mdpi.com For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been specifically investigated for its antibacterial action against Klebsiella pneumoniae. mdpi.com Other related compounds have shown broad-spectrum activity; N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide displayed notable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Hybrid molecules incorporating the acetamide structure have also yielded potent antibacterial agents. Benzofuran-triazole hybrids, for instance, were found to be effective, with one derivative showing a minimum inhibitory concentration (MIC) of 1.25 μg/mL against Bacillus subtilis, an activity level comparable to penicillin. mdpi.com Another compound from the same series was promising against E. coli. mdpi.com Furthermore, Schiff base derivatives of 4-aminoantipyrine (B1666024) have demonstrated activity against Enterococcus faecalis and E. coli. mdpi.com

Antibacterial Activity of Acetamide Derivatives

Derivative ClassBacterial Strain(s)Key FindingSource
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaeDemonstrated antibacterial activity. mdpi.com
N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamideStaphylococcus aureus, Escherichia coliShowed significant activity.
Benzofuran-triazole hybrid (Compound 10b)Bacillus subtilisPotent activity with MIC of 1.25 µg/mL. mdpi.com
Benzofuran-triazole hybrid (Compound 10a)Escherichia coliPromising antibacterial potential. mdpi.com
Schiff base of 4-aminoantipyrineEnterococcus faecalis, Escherichia coliShowed antimicrobial activity. mdpi.com

Antifungal and Antitubercular Investigations

The antimicrobial research on these compounds extends to fungi and the bacterium responsible for tuberculosis.

Antifungal Investigations: Several studies have revealed the antifungal potential of acetamide analogs. A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were reported to have superior antifungal activity against Candida albicans and Aspergillus niger when compared to the standard drug fluconazole. hilarispublisher.com Arylsulfonamide-type compounds, which include acetamide structures, have also been screened against various Candida species, with some derivatives demonstrating fungicidal effects. nih.gov Further research into 1,2,4-triazolyl-α-amino acids and their dipeptides showed significant promise against Aspergillus species, which can cause severe infections. mdpi.com

Antitubercular Investigations: The search for new treatments for tuberculosis has led to the investigation of acetamide-related structures. Triazole derivatives are regarded as a promising class of anti-TB candidates. nih.gov Specifically, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol showed promising activity against both standard (H37Rv) and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). nih.gov Additionally, acetamide derivatives synthesized from coumarin (B35378) have also demonstrated good activity against MTB. mdpi.com

Anti-inflammatory Properties

The therapeutic potential of this compound analogs also includes anti-inflammatory effects. Various derivatives have been shown to modulate key inflammatory pathways. For instance, a series of ureidopropanamide derivatives that act as agonists for Formyl Peptide Receptor 2 (FPR2) were found to inhibit the production of pro-inflammatory cytokines in microglial cells, which are the primary immune cells of the central nervous system. nih.gov

Other research has focused on honokiol (B1673403) analogs, such as fluoroethoxy biphenyls, which exhibited anti-inflammatory activity in a neuroinflammation model that was comparable or even superior to the well-known anti-inflammatory drug celecoxib. mdpi.com The mechanism of these compounds is likely related to the inhibition of cyclooxygenase-2 (COX-2). mdpi.com The anti-inflammatory potential of acetamide derivatives is also linked to their antioxidant properties; some compounds have been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. mdpi.comresearchgate.net In a related study, phthaloyl amino acids, which share structural similarities, were able to suppress nitric oxide production and inhibit the release of inflammatory mediators like TNF-α and IL-1β from macrophages. researchgate.net The broader class of 1,2,4-triazole derivatives, from which some active compounds are derived, is also widely reported to possess anti-inflammatory properties. cumhuriyet.edu.tr

Neurological and Pain Modulation Activities

Anxiolytic-like Effects

There are no available studies that have investigated the anxiolytic-like effects of derivatives of this compound. Research into the anxiolytic potential of other, structurally different acetamide-containing compounds has been conducted, but this cannot be extrapolated to the specific chemical class requested.

Analgesic Properties

Similarly, the analgesic properties of this compound derivatives have not been reported in the scientific literature. While analgesic activity is a known feature of some acetamide-based molecules, specific data for derivatives of this compound is not available.

Other Notable Biological Activities (e.g., enzyme modulation, receptor interactions)

No studies were found that specifically detail the interactions of this compound derivatives with enzymes or pharmacological receptors. Research on other acetamide derivatives has shown activities such as kinase inhibition, but these findings are not directly applicable to the compound .

Mechanisms of Action and Molecular Interactions of N 3 Amino 4 Fluorophenyl Acetamide Analogs

Identification of Biological Targets

Analogs of N-(3-amino-4-fluorophenyl)acetamide have been identified as inhibitors of several key enzymes implicated in disease processes. Notably, these compounds have shown activity against protein kinases, which are crucial regulators of cell signaling, and other enzymes involved in inflammation and metabolic pathways. The primary biological targets identified for this class of compounds include Aurora Kinase B, the Met kinase superfamily, phosphodiesterase 4 (PDE4), and cyclooxygenase-2 (COX-2). The diversity of these targets highlights the therapeutic potential of this chemical scaffold.

Enzyme Inhibition Profiles

The functional consequence of the interaction between this compound analogs and their biological targets is often the inhibition of enzymatic activity. The following sections detail the specific enzyme inhibition profiles that have been characterized for this class of compounds.

The role of kinases in the cell cycle and signal transduction makes them a prime target for therapeutic intervention, particularly in oncology.

Aurora Kinase B: A significant finding in the study of N-phenylacetamide analogs is the discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as a potent and selective inhibitor of Aurora Kinase B (AURKB). nih.govdocumentsdelivered.com AURKB is a key regulator of mitosis, and its overexpression is a common feature in many human cancers. nih.gov The aforementioned compound, also referred to as compound 4b in a recent study, emerged from the optimization of a quinazoline-based scaffold to improve cell membrane penetration. nih.govdocumentsdelivered.com This non-ATP competitive inhibitor demonstrated efficacy in human cancer cell lines and was orally active in mouse xenograft models. nih.gov

MEK Inhibition: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade in cancer. Pimasertib (AS703026), a selective, non-ATP-competitive MEK1/2 inhibitor, shares structural features with this compound analogs. nih.gov Its structure contains a (2-fluoro-4-iodophenyl)amino group and an acetamide (B32628) side chain, highlighting the potential for this scaffold to target the MAPK pathway. nih.gov

PI3K Inhibition: Currently, there is limited published research directly linking this compound analogs to the inhibition of phosphoinositide 3-kinases (PI3Ks). Further investigation is required to determine if this chemical class has activity against this important family of enzymes involved in cell growth, proliferation, and survival.

Inhibition of Kinases by N-phenylacetamide Analogs
CompoundTarget KinaseInhibitory Concentration (IC50)Notes
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamideAurora Kinase B (AURKB)Sub-nanomolar in enzymatic assaysA potent, selective, and orally active inhibitor. nih.govdocumentsdelivered.com
Pimasertib (AS703026)MEK1/2Data not specifiedA non-ATP-competitive inhibitor with a structurally related (fluorophenyl)amino acetamide moiety. nih.gov

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides, such as cyclic AMP (cAMP), which are important second messengers in various signaling pathways. PDE4 is particularly abundant in inflammatory cells, making it an attractive target for anti-inflammatory drugs.

Analogs of this compound have been explored for their potential to inhibit PDE4. The presence of a fluorophenyl group is a feature in some known PDE4 inhibitors. For instance, research has identified dual inhibitors that target both p38 mitogen-activated protein kinase (MAPK) and PDE4. This dual-inhibition strategy is thought to provide a synergistic anti-inflammatory effect. While not direct analogs, the structural elements of these dual inhibitors, which can include fluorophenyl and acetamide-like moieties, suggest the utility of the this compound scaffold in designing novel PDE inhibitors.

Nicotinamide N-methyltransferase (NNMT): NNMT is an enzyme that plays a role in metabolism and has been implicated in various diseases, including cancer and metabolic disorders. While numerous inhibitors of NNMT have been developed, current research has not established a direct link between these inhibitors and the this compound chemical structure. The known inhibitors often belong to different chemical classes, such as bisubstrate analogs.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. Research into novel COX-2 inhibitors has explored a variety of chemical scaffolds. Notably, compounds containing a (3-fluorophenyl)amino group have been investigated for their COX-2 inhibitory activity. For example, a maleimide (B117702) analog, 4-(3-Chloro-4-((3-fluorophenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide , has been identified as a potent COX-2 inhibitor. This finding indicates that the (3-fluorophenyl)amino moiety, a key feature of this compound, can be incorporated into molecules that effectively target the COX-2 enzyme.

Receptor Binding and Modulation

In addition to direct enzyme inhibition, the interaction of small molecules with cellular receptors is a fundamental mechanism of drug action.

The GABAergic system, centered around the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a major regulator of neuronal excitability in the central nervous system. It is the target of many therapeutic agents, including anxiolytics, sedatives, and anticonvulsants. These drugs can act as modulators of GABA receptors or as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. nih.govwikipedia.orgpatsnap.com

Currently, there is a lack of specific research data on the direct interaction of this compound analogs with components of the GABAergic system, such as GABA receptors or transporters. While some compounds containing a fluorophenyl group have been studied for their effects on GABAergic transmission, they belong to different structural classes. Therefore, the potential for this compound derivatives to modulate the GABAergic system remains an area for future investigation.

Melatonin (B1676174) MT2 Receptor Agonism/Partial Agonism

Analogs of this compound have been investigated for their activity at melatonin receptors. One such analog, N-{2-([3-bromophenyl]-4-fluorophenylamino)ethyl}acetamide, also known as UCM924, has been identified as a selective partial agonist for the melatonin MT2 receptor. researchgate.net Preclinical studies have demonstrated that UCM924 exhibits analgesic properties in models of neuropathic and inflammatory pain, with a greater potency than melatonin itself. researchgate.netmdpi.com

The mechanism of action for the analgesic effects of UCM924 is believed to involve the modulation of descending antinociceptive pathways in the brainstem. researchgate.net Research indicates that UCM924 stimulates MT2 receptors located on glutamatergic neurons within the ventrolateral periaqueductal gray (vlPAG). researchgate.netmdpi.com This stimulation leads to the activation of OFF cells and the inhibition of ON cells in the rostral ventromedial medulla (RVM), a key area involved in pain modulation. mdpi.com Notably, these effects are blocked by the administration of a selective MT2 receptor antagonist, confirming the target specificity. researchgate.net Furthermore, unlike some conventional pain therapeutics, UCM924 did not show significant motor coordination impairments in animal models. researchgate.net

AnalogReceptorActivityInvestigated Effect
N-{2-([3-bromophenyl]-4-fluorophenylamino)ethyl}acetamide (UCM924)Melatonin MT2Selective Partial AgonistAnalgesia in neuropathic and inflammatory pain models researchgate.netmdpi.com

Dopamine (B1211576) Transporter (DAT) Inhibition

The dopamine transporter (DAT) is a critical protein in regulating dopamine levels in the synapse and is a target for various therapeutic agents. While direct studies on this compound analogs as DAT inhibitors are limited, structure-activity relationship (SAR) studies on other classes of DAT inhibitors, such as tropane (B1204802) and bupropion (B1668061) analogs, provide insights into the potential mechanisms.

For instance, studies on 3α-[bis(4-fluorophenyl)methoxy]tropanes have shown that substitutions on the phenyl rings significantly influence binding affinity and potency at the DAT. researchgate.net Generally, a pharmacophore model for DAT inhibitors includes a phenyl ring and a basic nitrogen atom, with the hydrophobicity of substituents on the phenyl ring enhancing activity. nih.gov The spatial arrangement of these features is crucial for effective binding and inhibition of dopamine uptake. nih.gov For bupropion analogs, a secondary amine group has been identified as essential for their pharmacological chaperone activity at the DAT. youtube.com These findings suggest that the fluoro and amino-substituted phenyl ring of this compound could interact with the DAT binding pocket, and the acetamide group could be modified to optimize this interaction.

Inhibitor ClassKey Structural Features for DAT Inhibition
Tropane AnalogsPhenyl ring substitutions, specifically with electron-withdrawing groups like fluorine, can modulate binding affinity. researchgate.net
Bupropion AnalogsA secondary amine group is important for pharmacological chaperone activity. youtube.com
General Phenyl-based InhibitorsIncreased hydrophobicity of phenyl ring substituents often enhances activity. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a well-established target in oncology. Various small molecule inhibitors targeting the EGFR tyrosine kinase domain have been developed. These inhibitors can be broadly categorized into reversible and irreversible binders. The 4-anilinoquinazoline (B1210976) scaffold is a common feature in many EGFR inhibitors, where the aniline (B41778) moiety, often substituted, binds in the ATP-binding pocket. nih.gov

Analogs of this compound share structural similarities with known EGFR inhibitors. For example, the 3-chloro-4-fluorophenyl group is a component of afatinib, an irreversible EGFR inhibitor. nih.gov Afatinib forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition. nih.govnih.gov The presence of a fluorophenyl group in this compound suggests that its analogs could also be designed to target the EGFR kinase domain. The amino and acetamide groups could be further modified to optimize binding affinity and selectivity for either wild-type or mutant forms of EGFR.

EGFR InhibitorClassMechanism of ActionRelevant Structural Moiety
GefitinibReversibleBinds reversibly to the ATP-binding site of EGFR. nih.govAnilinoquinazoline (B1252766) nih.gov
ErlotinibReversibleCompetes with ATP for binding to the intracellular tyrosine kinase domain of EGFR. nih.govQuinazolinamine nih.gov
AfatinibIrreversibleForms a covalent bond with Cys797 in the ATP-binding site of EGFR. nih.govnih.gov3-chloro-4-fluorophenyl nih.gov

Cellular and Subcellular Effects

The following sections describe the observed effects of this compound analogs on cellular processes, including programmed cell death, cell proliferation, and inflammatory signaling.

Induction of Apoptosis and Autophagy

Several analogs of this compound have demonstrated the ability to induce programmed cell death in cancer cells. A notable example is a derivative from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, which has been shown to induce both apoptosis and autophagy in melanoma, pancreatic cancer, and chronic myeloid leukemia cell lines. nih.gov The concomitant induction of these two pathways suggests a multi-faceted mechanism of cell killing.

The interplay between apoptosis and autophagy in response to chemotherapy is a complex but recognized phenomenon. nih.gov Autophagy can, in some contexts, serve as a survival mechanism for cancer cells, while in others, it can lead to autophagic cell death or contribute to the initiation of apoptosis. nih.gov The ability of this compound analogs to trigger both processes simultaneously could be advantageous in overcoming resistance to therapies that target only a single cell death pathway.

Analog FamilyCellular EffectCancer Cell Lines
N-(4-(3-aminophenyl)thiazol-2-yl)acetamideInduction of apoptosis and autophagy nih.govMelanoma, Pancreatic Cancer, Chronic Myeloid Leukemia nih.gov

Impact on Cell Proliferation and Cell Cycle

In addition to inducing cell death, analogs of this compound have been shown to inhibit cell proliferation and affect the cell cycle. A novel 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal (B89532) of andrographolide (B1667393) was found to promote cell cycle arrest and apoptosis in breast cancer cells. researchgate.net

Furthermore, a series of quinazoline (B50416) derivatives, including a compound with an N-(3-fluorophenyl)acetamide structure, have been developed as inhibitors of Aurora Kinase B (AURKB). AURKB is a key regulator of mitosis, and its inhibition leads to defects in cell division and subsequent cell cycle arrest or apoptosis. These findings indicate that analogs of this compound can be designed to target critical components of the cell cycle machinery, thereby halting the uncontrolled proliferation of cancer cells.

Analog/DerivativeTarget/EffectCellular Outcome
3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal of andrographolideNot specifiedCell cycle arrest and apoptosis in breast cancer cells researchgate.net
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamideAurora Kinase B (AURKB) inhibitionAlteration of the cell cycle

Modulation of Inflammatory Signal Transduction (e.g., TNFα Pathway)

While direct evidence for the modulation of the TNFα pathway by this compound analogs is not yet available, research on structurally related compounds suggests a potential for anti-inflammatory activity. Tumor necrosis factor-alpha (TNFα) is a key pro-inflammatory cytokine involved in a range of inflammatory diseases. mdpi.com Small molecule inhibitors of TNFα can act by preventing the trimerization of TNFα monomers or by other mechanisms that disrupt its signaling. mdpi.com

Novel acetamide derivatives of 2-aminobenzimidazole (B67599) have been shown to possess anti-inflammatory and anti-arthritic properties in animal models. researchgate.net Their mechanism of action involves the suppression of pro-inflammatory mediators, including TNFα. researchgate.net The presence of the acetamide and an amino-substituted phenyl ring in these compounds, which are also features of this compound, suggests that the latter's analogs could potentially be developed as modulators of the TNFα pathway. However, this remains an area for future investigation.

Insights from Molecular Docking and Binding Site Analysis

Molecular docking and binding site analysis have proven to be invaluable computational techniques for elucidating the mechanisms of action of this compound analogs. These methods provide detailed insights into the binding modes, affinities, and specific molecular interactions between these inhibitors and their target proteins, primarily protein kinases. Such analyses are crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.

Research has predominantly focused on analogs developed as inhibitors of key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase. Docking studies reveal that the fluorinated phenylacetamide moiety is a critical pharmacophore that anchors the inhibitors within the ATP-binding pocket of these kinases.

For instance, in the context of EGFR inhibition, molecular docking of 4-anilinoquinazoline derivatives, which often incorporate a substituted fluorophenyl group, has detailed their binding mechanism. These analogs typically form a crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793) in the hinge region of the EGFR kinase domain. The anilino moiety, which can be a derivative of the this compound structure, extends into the ATP-binding site, where its substituents can form additional interactions.

Studies on novel fluoroquinazolinones have further illuminated these interactions. Docking simulations of potent derivatives against the EGFR active site (PDB ID: 1M17) have been performed to rationalize their high efficacy. For example, highly active compounds show strong binding affinities, with docking scores significantly better than standard inhibitors like Gefitinib. scispace.comdovepress.comnih.gov The 4-fluorophenyl group at position 2 of the quinazolinone scaffold plays a key role in orienting the molecule within the binding pocket, while other substitutions can form additional hydrogen bonds and hydrophobic interactions to enhance binding affinity. scispace.comnih.gov

Similarly, docking studies of analogs targeting Aurora A kinase have been conducted to understand their inhibitory mechanism. The binding model of potent inhibitors often involves hydrogen bonds with key residues like Ala213 in the hinge region of Aurora A. The phenylacetamide portion of the molecule typically occupies a hydrophobic pocket, and modifications to this structure can significantly influence the binding affinity and selectivity.

The detailed findings from these molecular docking studies, including binding energies and specific amino acid interactions, are often compiled to guide the optimization of lead compounds. The data presented in the tables below summarize the results from various computational studies on this compound analogs and related structures, highlighting their potential as kinase inhibitors.

Table 1: Molecular Docking Results of Anilinoquinazoline Analogs against Kinase Targets

Compound ID Target Kinase Docking Score (kcal/mol) Key Interacting Residues Reference(s)
PR-6 VEGFR-2 -11.13 Not Specified
Erlotinib (Reference) EGFR -10.86 Met793 dovepress.com
Compound 7g EGFR Not Specified Met793 dovepress.com

This table presents docking scores for representative anilinoquinazoline derivatives against their respective kinase targets. A lower docking score indicates a more favorable binding interaction.

Table 2: Key Binding Interactions of Fluoroquinazoline Analogs at the EGFR Active Site (PDB: 1M17)

Compound ID Key Interaction Type Interacting Residue(s) Significance Reference(s)
Gefitinib (Reference) Hydrogen Bond Met793 Hinge region interaction scispace.comnih.gov
Compound 10d Hydrophobic & H-Bond Thr790, Leu718, Cys797 Enhanced binding affinity scispace.comnih.gov
Compound 10e Hydrophobic & H-Bond Leu844, Ala743 Occupies hydrophobic pocket scispace.comnih.gov

| Compound 6 | Hydrogen Bond | Met793 | Anchors in the active site | scispace.comnih.gov |

This table details the specific amino acid residues within the EGFR kinase domain that interact with potent fluoroquinazoline inhibitors, as identified through molecular docking simulations.

Structure Activity Relationship Sar Investigations of N 3 Amino 4 Fluorophenyl Acetamide Derivatives

Influence of Substituent Modifications on Biological Potency and Selectivity

The potency and selectivity of N-(3-amino-4-fluorophenyl)acetamide derivatives are highly dependent on the nature and position of various substituents. Modifications to the core structure have been shown to dramatically alter the compound's interaction with its biological targets.

The amino group is a critical component for the biological activity of many this compound derivatives, often participating in key hydrogen bonding interactions with the target protein. In the context of Aurora kinase B (AURKB) inhibitors, the amino group is part of a scaffold that has been optimized to improve cellular activity. nih.gov Similarly, for a series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, the amino group was found to be crucial for their anticancer activity. nih.gov The position and accessibility of the amino group can dictate the binding orientation and affinity of the compound within the active site of the enzyme or receptor.

The acetamide (B32628) moiety is another key structural feature whose modification can significantly impact biological activity. In studies of flavonoid acetamide derivatives, modifications at this position were shown to regulate flexibility, polarity, and lipophilicity, which in turn affected their bioavailability and antioxidant properties. mdpi.com For some antimalarial aminoacetamide derivatives, removal of the amide carbonyl group led to a more than 100-fold drop in potency, indicating its essential role in target interaction. researchgate.net Conversely, in other series, modifications to the acetamide portion, such as the introduction of different substituents, have been explored to enhance potency and selectivity. For example, in a series of thioether-containing acetamides with pesticidal activity, variations on the acetamide nitrogen were investigated to optimize their biological effects. nih.gov

The following table summarizes the effects of various structural modifications on the biological activity of this compound derivatives based on several research findings.

Structural Modification Effect on Biological Activity Compound Series Example Reference
Removal of C4-fluorineLittle effect on potencyAntimalarial aminoacetamides researchgate.net
Removal of both halogens10-fold decrease in activityAntimalarial aminoacetamides researchgate.net
Removal of amide carbonyl>100-fold drop in potencyAntimalarial aminoacetamides researchgate.net
Replacement of phenyl with pyrazineLoss of antimalarial activityAntimalarial aminoacetamides researchgate.net
Introduction of quinazoline (B50416) coreImproved oral bioavailabilityAURKB inhibitors nih.gov
Introduction of thiazole (B1198619) ringPotent anticancer activityN-(4-(3-aminophenyl)thiazol-2-yl)acetamides nih.gov

Pharmacophore Development and Lead Optimization Principles

Pharmacophore modeling is a crucial step in the rational design of new drugs, and it has been applied to derivatives related to the this compound scaffold. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model is then used to screen large compound libraries for new potential hits or to guide the modification of existing leads to improve their potency and selectivity. nih.gov

Lead optimization is an iterative process that involves synthesizing and testing new analogs of a lead compound to enhance its desired properties while minimizing undesirable ones. For instance, in the development of AURKB inhibitors, an initial lead compound, SP-96, had poor cellular activity. nih.gov Through a process of lead optimization that involved designing new quinazoline derivatives with improved membrane penetration, a more effective compound was identified. nih.gov Similarly, the optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold led to a compound with low-nanomolar activity, although challenges with solubility and metabolic stability remained. researchgate.net These examples underscore the importance of systematic structural modifications guided by SAR principles to achieve a desirable therapeutic profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

In a typical QSAR study, molecular descriptors are calculated for a set of compounds with known activities. frontiersin.orgwalisongo.ac.id These descriptors quantify various aspects of the molecular structure, such as lipophilicity, electronic properties, and shape. nih.gov Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. frontiersin.org

For example, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents identified that descriptors related to polarizability, electronegativity, surface area, and the number of halogen atoms were positively correlated with activity. nih.gov While a specific QSAR model for this compound was not found in the provided search results, the principles of QSAR are broadly applicable to this class of compounds. By analyzing a series of this compound derivatives with varying substituents and measured biological activities, a predictive QSAR model could be developed to guide the design of more potent analogs. The success of a QSAR model relies on the quality of the biological data and the appropriate selection of molecular descriptors. nih.gov

Computational Chemistry and Molecular Modeling Studies of N 3 Amino 4 Fluorophenyl Acetamide and Analogs

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the interaction between a ligand, such as N-(3-amino-4-fluorophenyl)acetamide, and a biological target, typically a protein or enzyme. The process involves sampling a high number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity.

While specific docking studies on this compound are not extensively documented in public literature, research on analogous structures provides a framework for how such an analysis would proceed. For instance, molecular docking of various acetamide (B32628) derivatives has been instrumental in identifying potential biological targets. Studies on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives revealed their potential to bind to and inhibit kinases involved in cancer progression. nih.gov Similarly, docking simulations of other quinazolinone-based acetamides have been used to predict their binding modes within the active sites of enzymes like thymidylate synthase, a target for anticancer drugs. nih.gov

A hypothetical docking study of this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for energy.

Target Selection and Preparation: A protein target of interest (e.g., a kinase, a bacterial enzyme) would be selected, and its 3D structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules and adding hydrogen atoms.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the defined binding site of the protein.

Analysis of Results: The resulting poses would be analyzed based on their docking scores and the specific molecular interactions formed (e.g., hydrogen bonds, hydrophobic interactions). The amino and fluoro groups on the phenyl ring, along with the acetamide moiety, would be key determinants of these interactions.

The table below illustrates typical results obtained from molecular docking studies on acetamide analogs, showing the kind of data that could be generated for this compound.

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 5 Thymidylate Synthase-8.2ASP221, TYR261 nih.gov
Compound 7 Thymidylate Synthase-7.9ASP221, GLY225 nih.gov
Lead Compound 6b Not SpecifiedHigh in vitro potencyNot Specified nih.gov
CHMFL-FLT3-335 FLT3 KinaseGood bindingNot Specified researchgate.net

This table is illustrative and based on data for analogous compounds.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of a ligand-protein complex and the dynamic nature of their interactions. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the motion of the system over a specific period.

For a complex of this compound and a target protein, an MD simulation would assess the stability of the binding pose predicted by docking. Key insights from such a simulation would include:

Conformational Stability: Whether the ligand remains stably bound within the active site or undergoes significant conformational changes or even dissociates.

Interaction Dynamics: The persistence of key hydrogen bonds and other interactions over the simulation time.

Solvent Effects: The role of surrounding water molecules in mediating or stabilizing the ligand-protein interaction.

Protein Flexibility: How the protein structure, particularly loops within the binding site, adapts to the presence of the ligand.

Studies on related systems have shown that MD simulations are vital for validating docking results and understanding the nuanced dynamics that govern molecular recognition.

Binding Free Energy Calculations

To quantify the binding affinity of a ligand to its target more accurately than with docking scores alone, binding free energy calculations are employed. These calculations provide a theoretical estimation of the Gibbs free energy of binding (ΔG_bind), a key determinant of a ligand's potency. Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

These methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand in solution, using snapshots from MD simulations. The binding free energy is then calculated as:

ΔG_bind = G_complex - (G_protein + G_ligand)

Research on various ligand-protein systems has demonstrated that these calculations can effectively rank compounds by their binding affinities. For example, in studies of inverse agonists for the estrogen-related receptor α (ERRα), decomposition of the binding free energy helped identify which amino acid residues contributed most significantly to the binding of the ligands. researchgate.net A similar analysis for this compound could pinpoint the specific residues in a target protein that are crucial for its binding, guiding future optimization efforts.

Interacting Residuevan der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Total Binding Energy (kcal/mol)Reference
Phe328 -4.1-0.2-3.5 researchgate.net
Leu365 -3.8-0.1-3.2 researchgate.net
Glu331 -1.5-1.1-2.1 researchgate.net
Ser325 -1.2-1.5-2.0 researchgate.net

This table is illustrative and based on data for analogous compounds interacting with ERRα.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can predict a wide range of characteristics, including molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. For this compound, these calculations can help predict its chemical reactivity, stability, and the nature of its intermolecular interactions.

Key properties that can be determined include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.

Conformational Analysis: DFT can be used to determine the most stable geometric conformations of the molecule and the energy barriers between different rotamers, which can be influenced by intramolecular hydrogen bonds. For instance, studies on N-(3-Chloro-4-fluorophenyl)acetamide have detailed its crystal structure and intramolecular hydrogen bonding patterns. nih.gov

In Silico Prediction of ADME Properties and Toxicity

Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, must be evaluated. In silico tools and web servers (e.g., SwissADME, pKCSM) can predict these properties based on the chemical structure of a molecule, allowing for early-stage filtering of drug candidates.

For this compound, these predictive models would assess:

Drug-likeness: Compliance with rules such as Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans.

Absorption: Prediction of properties like water solubility, Caco-2 cell permeability (an indicator of intestinal absorption), and whether the compound is a substrate for efflux pumps like P-glycoprotein.

Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of likely metabolic transformations by cytochrome P450 enzymes.

Toxicity: Prediction of potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity.

Studies on flavonoid acetamide derivatives have shown that chemical modification can significantly improve bioavailability and ADMET properties. rsc.orgresearchgate.netnih.gov Similarly, in silico analysis of other acetamide derivatives has been used to predict their pharmacokinetic and toxicity profiles, showing favorable results for oral use and low toxicity. mdpi.com

The following table presents a hypothetical ADME prediction for this compound, based on typical parameters evaluated for similar small molecules.

PropertyPredicted Value/ClassificationSignificance
Molecular Weight 170.17 g/mol Complies with Lipinski's Rule (<500)
LogP 1.3-1.6 (Predicted)Complies with Lipinski's Rule (<5)
H-bond Donors 2Complies with Lipinski's Rule (<5)
H-bond Acceptors 3Complies with Lipinski's Rule (<10)
Water Solubility Moderately SolubleAffects absorption and formulation
BBB Permeant Likely Yes/No (Varies by model)Indicates potential for CNS activity
CYP Inhibitor Prediction for CYP1A2, 2C9, etc.Predicts drug-drug interaction potential
Hepatotoxicity Low/High (Predicted)Indicates potential for liver damage
Mutagenicity (AMES test) Negative (Predicted)Indicates potential to be a mutagen

This table is illustrative, with values typical for a molecule of this structure.

Preclinical and Clinical Development Trajectories of N 3 Amino 4 Fluorophenyl Acetamide Analogs

In Vivo Efficacy and Proof-of-Concept Studies in Relevant Disease Models

One notable area of investigation is in the treatment of Acute Myeloid Leukemia (AML), a cancer of the blood and bone marrow. Certain analogs have been designed to selectively inhibit specific mutated kinases that drive the proliferation of cancer cells. For instance, derivatives have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutation, which is a common driver of AML. In mouse xenograft models, where human AML cells are implanted into immunodeficient mice, these compounds have demonstrated significant tumor growth suppression. For example, compound 18 , a derivative, showed good bioavailability and markedly suppressed tumor growth in a xenograft model using MV4-11 cells, which harbor the FLT3-ITD mutation. researchgate.net Similarly, another analog, CHMFL-FLT3-335 , also displayed potent anti-leukemic activity against FLT3-ITD positive AML models and suppressed tumor growth in mouse xenograft models. researchgate.net

Another therapeutic target for N-(3-amino-4-fluorophenyl)acetamide analogs is Aurora kinase B (AURKB), a key regulator of cell division that is often overexpressed in various cancers. A novel quinazoline (B50416) derivative, Compound 4b , demonstrated efficacy in human cancer-derived cells and was found to be orally active at low doses in a mouse xenograft model. nih.gov This is a significant finding, as oral bioavailability is a highly desirable property for cancer therapeutics, offering greater convenience for patients.

Beyond hematological malignancies, analogs have also been explored for solid tumors. In a study focused on developing new treatments for resistant cancers, a lead compound, 6b , from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, demonstrated a significant reduction of tumor growth in a mouse xenograft model of melanoma (A375 cells). nih.gov This compound was shown to induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process that can also lead to cell death), highlighting its multi-faceted anti-cancer activity. nih.gov

The table below summarizes the in vivo efficacy of selected this compound analogs in various cancer models.

Compound/AnalogDisease ModelKey Findings
Compound 18 Acute Myeloid Leukemia (AML) with FLT3-ITD mutation (MV4-11 xenograft)Good bioavailability; significant tumor growth suppression. researchgate.net
CHMFL-FLT3-335 Acute Myeloid Leukemia (AML) with FLT3-ITD mutation (MOLM-13, MOLM-14, MV4-11 xenograft)Potent anti-leukemic activity; suppressed tumor growth. researchgate.net
Compound 4b Cancer (unspecified xenograft model)Orally active at low doses; demonstrated efficacy. nih.gov
Compound 6b Melanoma (A375 xenograft)Significant reduction of tumor growth; induced apoptosis and autophagy. nih.gov

These in vivo studies provide crucial proof-of-concept for the therapeutic potential of this compound analogs, justifying their further development.

Pharmacological Tool Compound Applications in Biological Research

Beyond their direct therapeutic potential, analogs of this compound also serve as valuable pharmacological tools in biological research. These compounds, with their often high potency and selectivity for specific molecular targets, can be used to probe the function of proteins and signaling pathways within cells and organisms.

For example, the development of selective inhibitors for kinases like FLT3 and AURKB allows researchers to dissect the specific roles these enzymes play in both normal physiology and disease. By observing the cellular and molecular consequences of inhibiting these kinases with a specific compound, scientists can gain a deeper understanding of the signaling cascades they control. The compound CHMFL-FLT3-335 , with its selectivity for the FLT3-ITD mutant, can be used to study the downstream effects of inhibiting this specific oncogenic driver in AML. researchgate.net

Similarly, the AURKB inhibitor Compound 4b can be employed to investigate the intricate processes of cell cycle regulation. nih.gov By selectively blocking AURKB activity, researchers can study the consequences on chromosome segregation and cytokinesis, providing insights into the fundamental mechanisms of cell division and how they go awry in cancer.

The use of these compounds as pharmacological tools is not limited to oncology. For instance, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), 18h , was developed. researchgate.net This compound can be used to study the role of CSF1R in macrophage biology, as it was shown to alter macrophage polarization. researchgate.net This has implications for research in immunology, inflammation, and developmental biology.

The table below highlights some this compound analogs that have been utilized as pharmacological tools.

Compound/AnalogTargetApplication in Biological Research
CHMFL-FLT3-335 FLT3-ITDStudying downstream signaling of the FLT3-ITD mutation in AML. researchgate.net
Compound 4b Aurora Kinase B (AURKB)Investigating the role of AURKB in cell cycle regulation. nih.gov
18h Colony-Stimulating Factor 1 Receptor (CSF1R)Probing the function of CSF1R in macrophage polarization and biology. researchgate.net

The insights gained from using these analogs as tool compounds can, in turn, inform the development of more effective and targeted therapies.

Translational Aspects and Early Clinical Trial Insights (for advanced analogs)

The ultimate goal of preclinical development is to identify drug candidates with a favorable profile for evaluation in human clinical trials. This translational step involves a comprehensive assessment of a compound's pharmacology, pharmacokinetics (how the body processes the drug), and toxicology. For the most advanced analogs of this compound, this process has led to their entry into early-phase clinical trials.

The discovery of compounds like 6b , which shows efficacy against resistant cancer cell lines, is another important translational aspect. nih.gov Drug resistance is a major challenge in cancer therapy, and compounds that can overcome it are of high clinical interest. The ability of 6b to induce both apoptosis and autophagy suggests a mechanism that may be effective even when primary cell death pathways are compromised. nih.gov

Furthermore, the development of drugs targeting novel pathways, as exemplified by the CSF1R inhibitor 18h , represents a translational effort to address unmet medical needs. researchgate.net The favorable pharmacokinetic profiles observed for compounds like 18h and CHMFL-FLT3-335 in animal models are crucial for predicting their behavior in humans and for designing early-phase clinical studies. researchgate.net

The table below outlines some of the key translational aspects for advanced analogs of this compound.

Compound/AnalogTranslational AspectImplication for Clinical Development
Compound 4b & 7o Oral bioavailability in animal modelsPotential for convenient oral administration in patients. nih.gov
Compound 6b Efficacy against resistant cancer cellsMay address the significant clinical challenge of drug resistance. nih.gov
18h & CHMFL-FLT3-335 Favorable pharmacokinetic profiles in vivoProvides a basis for designing and initiating early-phase human trials. researchgate.net

Advanced Analytical Techniques for Research Characterization of N 3 Amino 4 Fluorophenyl Acetamide and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Compound Identification and Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise mass determination of N-(3-amino-4-fluorophenyl)acetamide and its derivatives, enabling the confirmation of their elemental composition with high accuracy. For instance, the mass of N-phenylacetamide has been determined as m/z = 135.07, and its derivative, 4-Bromophenyl acetamide (B32628), as m/z = 212.98. rsc.org This level of precision is critical for distinguishing between compounds with similar nominal masses and for verifying the successful synthesis of the target molecule.

HRMS is also instrumental in the characterization of complex derivatives. For example, the HRMS spectrum of N-(4-chlorophenyl)acetamide showed a calculated [M+H]+ of 170.0392 m/z, which closely matched the found value of 170.038 m/z. rsc.org This high accuracy confirms the identity of the synthesized compound.

Table 1: Exemplary Mass Spectrometry Data for Acetamide Derivatives

Compound NameMolecular FormulaMass (m/z)Ion TypeReference
N-phenylacetamideC8H9NO135.07[M]+ rsc.org
4-Bromophenyl acetamideC8H8BrNO212.98[M]+ rsc.org
N-(4-chlorophenyl)acetamideC8H8ClNO170.038[M+H]+ rsc.org
N-acetyl-3-nitroanilineC8H8N2O3180.05[M]+ rsc.org
N-acetyl-2-nitroanilineC8H8N2O3180.05[M]+ rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its derivatives in solution.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For acetamide derivatives, the chemical shifts of the amide proton (N-H) and the aromatic protons are of particular interest. znaturforsch.com For example, in N-phenylacetamide, the amide proton appears as a broad singlet around δ 7.80 ppm, while the aromatic protons resonate between δ 7.03 and 7.44 ppm. rsc.org The methyl protons of the acetyl group typically appear as a singlet around δ 2.07 ppm. rsc.org

¹³C NMR offers insights into the carbon framework of the molecule. The carbonyl carbon (C=O) of the amide group is a key diagnostic peak, typically appearing around δ 168-170 ppm. rsc.orgznaturforsch.com Aromatic carbons can be seen in the δ 120-140 ppm region. rsc.org For instance, in N-phenylacetamide, the carbonyl carbon resonates at δ 168.88 ppm. rsc.org

¹⁹F NMR is particularly valuable for fluorinated compounds like this compound. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive NMR probe. nih.gov The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing valuable information about the substitution pattern and electronic effects within the molecule. nih.gov For example, in a derivative, tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide), two distinct fluorine signals were observed at -164.77 and -117.26 ppm in the ¹⁹F NMR spectrum. blogspot.com The large chemical shift dispersion in ¹⁹F NMR helps in resolving complex spectra and studying conformational changes. nih.gov

Table 2: Representative NMR Data for Acetamide Derivatives

Compound NameNucleusChemical Shift (δ, ppm)AssignmentReference
N-phenylacetamide¹H7.80 (brs, 1H)N-H rsc.org
¹H7.44 (d, 2H), 7.23 (t, 2H), 7.03 (t, 1H)Aromatic H rsc.org
¹H2.07 (s, 3H)CH₃ rsc.org
¹³C168.88C=O rsc.org
¹³C137.97, 128.83, 124.30, 120.07Aromatic C rsc.org
¹³C24.48CH₃ rsc.org
N-(3-Chloro-4-fluorophenyl)acetamide¹H-- nih.gov
¹³C-- nih.gov
¹⁹F-- nih.gov
Tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide)¹⁹F-164.77, -117.26F blogspot.com

Chromatographic Separations (e.g., HPLC, GC-MS) for Purity, Quantitative Analysis, and Biological Matrix Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. For purity assessment, HPLC can separate the target compound from starting materials, byproducts, and degradation products. Reverse-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For instance, a method for separating N-(3-Amino-4-chlorophenyl)acetamide uses a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com HPLC coupled with UV or fluorescence detection is a powerful tool for quantitative analysis in various matrices, including biological fluids. nih.govbioanalysis-zone.com The use of fluorescence detection can significantly enhance sensitivity, achieving detection limits comparable to mass spectrometry. nih.govbioanalysis-zone.com For compounds that are not naturally fluorescent, derivatization with a fluorescent tag can be employed. nih.govactascientific.com

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While this compound itself may require derivatization to increase its volatility for GC analysis, this technique is highly effective for the analysis of its more volatile precursors or degradation products. The coupling with a mass spectrometer allows for both separation and identification of the components in a mixture.

Analysis in Biological Matrices is critical for pharmacokinetic studies. HPLC-based methods are frequently developed to quantify drugs and their metabolites in plasma, saliva, and other biological samples. nih.govbohrium.comresearchgate.net These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from the matrix before analysis. researchgate.net The development and validation of such bioanalytical methods are crucial for obtaining reliable data on drug absorption, distribution, metabolism, and excretion (ADME).

Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Understanding how this compound derivatives interact with their biological targets is fundamental to elucidating their mechanism of action. Biophysical techniques provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., an acetamide derivative) and a target protein immobilized on a sensor chip. SPR monitors changes in the refractive index at the sensor surface upon binding, providing real-time data on the association and dissociation rates. This information is used to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to its target in solution. By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the binding event, offering deeper insights into the forces driving the interaction.

While specific SPR or ITC data for this compound were not found in the provided search results, these techniques are standard in drug discovery programs for characterizing the interaction of small molecules with their protein targets, such as kinases or other enzymes. ijper.org

In Vitro and Cell-Based Assay Methodologies for Biological Activity Assessment

The biological activity of this compound and its derivatives is evaluated using a variety of in vitro and cell-based assays. americanpeptidesociety.org These assays are essential for screening compounds, determining their potency and selectivity, and elucidating their mechanism of action at a cellular level.

In Vitro Assays often involve testing the compound's effect on isolated enzymes or receptors. For example, if a derivative is designed as a kinase inhibitor, its inhibitory activity would be measured in an enzymatic assay using the purified kinase. The half-maximal inhibitory concentration (IC₅₀) is a common metric determined from these assays, representing the concentration of the compound required to inhibit the enzyme's activity by 50%.

Cell-Based Assays provide a more physiologically relevant context by assessing the compound's effects on living cells. americanpeptidesociety.org These assays can measure a wide range of cellular responses, including:

Cell Proliferation and Viability: Assays like the MTT or MTS assay are used to determine the effect of the compound on cell growth and survival. For instance, derivatives of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have been shown to have high in vitro potency against various cancer cell lines. nih.govresearchgate.net

Apoptosis and Cell Cycle Analysis: Techniques such as flow cytometry can be used to analyze the induction of programmed cell death (apoptosis) and to determine if the compound causes cell cycle arrest at specific phases. researchgate.net For example, a derivative was found to induce apoptosis and arrest the cell cycle in the G0/G1 phase in FLT3-ITD positive AML cancer lines. researchgate.net

Signal Transduction Pathway Modulation: Western blotting can be used to measure changes in the phosphorylation status or expression levels of key proteins in a signaling pathway, providing insights into the compound's mechanism of action. researchgate.net

Target Engagement: Cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to its intended target within the cell.

For example, a derivative, N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, was shown to potently inhibit the proliferation of FLT3-ITD positive AML cancer cell lines by suppressing the phosphorylation of FLT3 kinase and its downstream signaling pathways. researchgate.net Another study on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives demonstrated that the lead compound induced cell death through both apoptosis and autophagy. nih.govresearchgate.net

Future Perspectives and Unanswered Questions in N 3 Amino 4 Fluorophenyl Acetamide Research

Design and Synthesis of Highly Selective and potent Analogs with Enhanced Profiles

The development of N-(3-amino-4-fluorophenyl)acetamide derivatives has been notably successful in the realm of kinase inhibition. A key area of future research lies in the rational design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

One prominent example is the development of selective Aurora B kinase inhibitors. Starting from a quinazoline-based scaffold, researchers have synthesized derivatives of N-(3-fluorophenyl)acetamide that exhibit high selectivity for Aurora B over other kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural modifications that enhance potency and selectivity. For instance, the introduction of specific substituents on the phenylacetamide moiety has been shown to significantly impact the inhibitory activity against Aurora B.

Similarly, derivatives of this compound have been investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). Research has focused on developing analogs that can overcome resistance to existing FLT3 inhibitors. researchgate.net One such derivative, CHMFL-FLT3-335, has demonstrated potent and selective inhibition of the FLT3-ITD mutant, a common driver of AML. researchgate.net

Future efforts in this area will likely involve:

Structure-Based Drug Design: Utilizing co-crystal structures of target kinases with bound inhibitors to guide the design of new analogs with optimized interactions.

Combinatorial Chemistry: Generating large libraries of derivatives to systematically explore the chemical space and identify novel pharmacophores.

Fluorine Chemistry: Leveraging the unique properties of the fluorine atom to modulate the physicochemical properties of the molecules, such as metabolic stability and binding affinity. researchgate.netnih.gov

Research HighlightTarget KinaseKey Findings
Quinazoline-based derivativesAurora B KinaseHigh selectivity and potency achieved through SAR studies.
CHMFL-FLT3-335FLT3-ITDPotent and selective inhibition of a key AML driver mutation. researchgate.net

Elucidation of Undiscovered Biological Targets and Pathways

While kinases like Aurora B and FLT3 are established targets for this compound derivatives, the full spectrum of their biological activity remains to be elucidated. Identifying novel targets and understanding their impact on downstream signaling pathways is a critical area for future investigation.

Inhibition of Aurora B kinase, for example, is known to disrupt mitosis and induce apoptosis in cancer cells. However, the precise downstream effects can vary depending on the cellular context. Inhibition of Aurora B can lead to the stabilization of the tumor suppressor protein p53 and the induction of pro-apoptotic proteins like BIM and PUMA. exlibrisgroup.com Furthermore, the ERK signaling pathway has been shown to regulate Aurora B expression, suggesting a complex interplay between different signaling cascades. nih.gov

Similarly, inhibition of FLT3 not only impacts cell proliferation but also affects downstream pathways such as STAT5 and MAPK/AKT signaling. nih.govnih.gov Understanding these downstream effects is crucial for predicting both the efficacy and potential side effects of FLT3 inhibitors. For instance, some FLT3 inhibitors have been observed to cause cardiotoxicity, highlighting the need for a thorough understanding of their off-target effects. nih.gov

Future research should focus on:

Proteomics and Phosphoproteomics: Utilizing these technologies to identify novel protein targets and phosphorylation events affected by this compound derivatives.

Chemical Biology Approaches: Employing activity-based protein profiling and other chemical probes to map the target landscape of these compounds.

Systems Biology: Integrating experimental data with computational models to understand the complex network of interactions and pathways modulated by these inhibitors.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of novel this compound analogs. These computational tools can analyze vast datasets to identify promising drug candidates and predict their properties, significantly accelerating the drug development process.

AI and ML algorithms can be applied to:

Predictive Modeling: Building models to predict the bioactivity, selectivity, and pharmacokinetic properties of new derivatives based on their chemical structure. This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Generating novel molecular structures with desired properties from scratch. This can lead to the discovery of entirely new chemical scaffolds with enhanced efficacy.

Virtual Screening: Screening large virtual libraries of compounds to identify those with a high probability of binding to a specific target.

While the application of AI and ML to this specific class of compounds is still in its early stages, the general principles of in silico drug design are highly relevant. The judicious incorporation of fluorine, for instance, can be guided by computational predictions to optimize metabolic stability and target engagement. st-andrews.ac.uk

Clinical Translation Potential and Challenges

The development of this compound derivatives as clinical candidates faces several challenges. While many quinazoline-based kinase inhibitors have entered clinical trials and some have been approved by the FDA, issues such as drug resistance and adverse effects remain significant hurdles. nih.govnih.gov

Challenges in Clinical Translation:

Acquired Resistance: Cancer cells can develop resistance to kinase inhibitors through various mechanisms, including secondary mutations in the target kinase or activation of alternative signaling pathways. frontiersin.org For example, resistance to FLT3 inhibitors can arise from mutations in the FLT3 gene itself or through the upregulation of pathways like Ras/MAPK. frontiersin.org

Toxicity and Off-Target Effects: Despite efforts to design selective inhibitors, off-target effects can lead to toxicities that limit the therapeutic window of a drug. Cardiotoxicity, for instance, has been a concern with some FLT3 inhibitors. nih.gov

Pharmacokinetic Properties: Achieving optimal pharmacokinetic properties, such as oral bioavailability and a suitable half-life, is a critical challenge in drug development. Strategic fluorination has been shown to improve the metabolic stability of some kinase inhibitors. mdpi.com

Future Strategies to Overcome Challenges:

Combination Therapies: Combining this compound derivatives with other anticancer agents can help to overcome resistance and enhance efficacy. For example, combining Aurora B inhibitors with EGFR inhibitors has shown promise in lung cancer models. exlibrisgroup.comwustl.edu

Next-Generation Inhibitors: The development of next-generation inhibitors that are active against resistant mutants is a key area of research. For example, second-generation FLT3 inhibitors like quizartinib (B1680412) and gilteritinib (B612023) have shown activity against certain resistant mutations. youtube.comyoutube.com

Personalized Medicine: Utilizing biomarkers to identify patients who are most likely to respond to a particular therapy can help to improve clinical outcomes and minimize unnecessary side effects.

Emerging Research Areas and Unexplored Therapeutic Niches for this compound Derivatives

While the primary focus of research on this compound derivatives has been on cancer, their potential therapeutic applications may extend to other diseases. The biological pathways modulated by these compounds are also implicated in a range of other pathological conditions.

Potential Non-Oncological Applications:

Inflammatory Diseases: Chronic inflammation is a key component of many diseases, and some of the signaling pathways targeted by these compounds, such as the MAPK and NF-κB pathways, are central to the inflammatory response. creative-diagnostics.comnih.govnih.gov The anti-inflammatory potential of substituted phenylacetamides warrants further investigation.

Neurological Disorders: Kinase signaling pathways also play crucial roles in the central nervous system. There is growing interest in the potential of kinase inhibitors for the treatment of neurodegenerative diseases and other neurological disorders. nih.gov The neuroprotective effects of this compound analogs represent an unexplored but potentially fruitful area of research.

Infectious Diseases: Some kinase inhibitors have shown activity against infectious agents by targeting host kinases that are essential for pathogen replication. mdpi.com This opens up the possibility of repurposing this compound derivatives for the treatment of viral or bacterial infections.

The exploration of these emerging research areas could significantly broaden the therapeutic potential of this versatile chemical scaffold. A deeper understanding of the full range of biological activities of this compound and its derivatives will be essential for unlocking their full clinical potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-amino-4-fluorophenyl)acetamide, and how can reaction conditions be optimized for higher yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes nucleophilic substitution or amidation of fluorinated aniline derivatives with acetylating agents. For example, intermediates like 3-amino-4-fluoroaniline can be acetylated using acetic anhydride under controlled pH and temperature. Optimization requires monitoring reaction kinetics and using bases like triethylamine to facilitate amide bond formation. Analytical techniques such as NMR spectroscopy and HPLC are critical for verifying intermediate purity and final product integrity .

Q. How can the structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural elucidation combines spectroscopic methods (e.g., 1^1H/13^13C NMR, IR) to confirm functional groups and crystallography for 3D conformation. SHELX software (SHELXS/SHELXL) is widely used for small-molecule crystallographic refinement, particularly for resolving hydrogen bonding and steric effects in fluorinated acetamides. X-ray diffraction data can reveal substituent positioning and intermolecular interactions critical for biological activity .

Q. What in vitro assays are suitable for preliminary evaluation of the antimicrobial and anticancer properties of this compound?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT or Mosmann’s colorimetric assay ( ) to assess cell viability in cancer lines.
  • Antimicrobial Screening : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Dose-Response Studies : IC50_{50} calculations to quantify potency. Parallel controls (e.g., fluorouracil for anticancer assays) ensure data validity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges) or structural impurities. Systematic approaches include:

  • Reproducibility Checks : Repeating assays under standardized conditions (pH, temperature, solvent controls).
  • Metabolic Stability Testing : LC-MS to identify degradation products that may alter activity.
  • Structural Analog Comparisons : Testing derivatives (e.g., ) to isolate substituent effects. Contradictions in anticancer vs. antimicrobial efficacy may reflect target selectivity .

Q. How can computational modeling be integrated with experimental data to predict interaction mechanisms with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to enzymes/receptors. For example, fluorinated acetamides may interact with kinase ATP-binding pockets via hydrogen bonding (amide group) and hydrophobic interactions (fluorophenyl ring). Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding constants. Cross-referencing with SAR studies (e.g., ) refines predictions .

Q. What are the challenges in establishing structure-activity relationships (SAR) for fluorinated acetamide derivatives, and how can systematic modifications elucidate key functional groups?

  • Methodological Answer : Challenges include fluorine’s electronic effects (e.g., altered pKa_a, metabolic stability) and steric hindrance. SAR strategies involve:

  • Positional Isomerism : Comparing 3-amino-4-fluoro vs. 2-amino-4-fluoro analogs ().
  • Functional Group Replacement : Substituting acetamide with sulfonamide or urea to assess activity shifts.
  • Pharmacophore Mapping : Identifying critical moieties (e.g., fluorine at C4 enhances membrane permeability in ) .

Q. How do the electronic effects of fluorine substitution influence the chemical reactivity and metabolic stability of this compound?

  • Methodological Answer : Fluorine’s electronegativity alters electron density, affecting reaction pathways (e.g., slower hydrolysis of the amide bond due to inductive effects). Metabolic stability is assessed via liver microsome assays, where fluorine reduces CYP450-mediated oxidation. Computational tools (e.g., DFT calculations) quantify frontier molecular orbitals to predict reactivity hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.